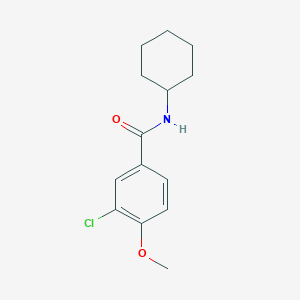

3-chloro-N-cyclohexyl-4-methoxybenzamide

Description

3-Chloro-N-cyclohexyl-4-methoxybenzamide is a benzamide derivative characterized by a chloro (-Cl) substituent at the 3-position, a methoxy (-OCH₃) group at the 4-position of the benzamide ring, and a cyclohexyl group attached to the amide nitrogen. The compound’s molecular formula is C₁₄H₁₇ClNO₂, with a molecular weight of 278.74 g/mol.

Synthesis: The compound is synthesized via amide coupling between 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone, followed by purification via column chromatography . The reaction proceeds under mild conditions (-50°C to room temperature) to yield the target compound with a fractional yield of 15% .

Crystallographic Properties: Single-crystal X-ray diffraction reveals that the amide group adopts a trans conformation, and the molecule is non-planar due to torsional angles (e.g., C21–N1–C1–O1 = 2.9°) . Intermolecular N–H···O hydrogen bonds form C(4) chains along the crystallographic [100] direction, stabilizing the crystal lattice .

Properties

IUPAC Name |

3-chloro-N-cyclohexyl-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLWTMXUKSYWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

3-chloro-N-cyclohexyl-4-methoxybenzamide has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with specific biological targets, such as enzymes and receptors, which can lead to various pharmacological effects.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity. For instance, it may serve as a lead compound in developing inhibitors for proteases involved in cancer progression or viral infections.

- Protein-Ligand Interactions: Research indicates that the compound can modulate protein functions through binding interactions, making it a candidate for further exploration in drug design .

Agrochemicals

Pesticidal Activity:

The compound's structural features suggest potential use as an agrochemical. It may exhibit herbicidal or insecticidal properties, which are essential for developing new crop protection agents.

- Case Study: A study demonstrated that derivatives of methoxybenzamide compounds showed significant activity against certain pests, indicating that this compound could be optimized for similar applications .

Materials Science

Synthesis of Advanced Materials:

The compound can serve as a building block in synthesizing advanced materials, including polymers and nanomaterials.

- Polymer Chemistry: Its amide functionality allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties.

Chemical Reactions and Synthetic Applications

Reactivity:

this compound can undergo various chemical transformations, making it useful in synthetic chemistry.

| Reaction Type | Description | Products |

|---|---|---|

| Substitution Reactions | Chloro groups can be replaced by nucleophiles | Various substituted derivatives |

| Oxidation | Can be oxidized to form carboxylic acids or ketones | Oxidized products like acids or ketones |

| Reduction | Reduced to form amines or alcohols | Amines and alcohols |

| Hydrolysis | Amide bond hydrolysis yields carboxylic acid and amine | Carboxylic acids and amines |

Synthetic Route Example:

A typical synthesis involves reacting 3-chloro-4-methoxybenzoic acid with cyclohexylamine under specific conditions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Chloro-N-cyclohexyl-4-methoxybenzamide with Analogues

Physicochemical and Functional Differences

- Planarity and Hydrogen Bonding : Unlike this compound, 4-chloro-N-cyclohexylbenzamide exhibits a planar amide conformation, reducing steric hindrance and enhancing crystallinity .

- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates strong fluorescence intensity at pH 7.2, making it suitable for metal ion detection .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-cyclohexyl-4-methoxybenzamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with cyclohexylamine under basic conditions. Key optimization parameters include:

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .

- Temperature Control : Maintain reactions at 0–5°C during coupling to prevent decomposition .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency .

For scale-up, consider continuous flow chemistry to improve yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .

- IR : Validate functional groups (amide C=O stretch at ~1650 cm) .

- Crystallography : Perform X-ray diffraction to resolve bond angles and confirm cyclohexyl spatial orientation .

- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., ESI-MS for [M+H]) .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry research?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, chloro → cyano) and assess bioactivity .

- Data Table :

| Substituent Position | Modification | Biological Activity (IC) | Source |

|---|---|---|---|

| 4-Methoxy | Ethoxy | Reduced kinase inhibition | |

| 3-Chloro | Cyano | Enhanced solubility |

- Computational Modeling : Use docking studies to predict binding interactions with target enzymes (e.g., kinases) .

Q. How can conflicting data regarding the compound's reactivity in nucleophilic substitution reactions be resolved through mechanistic studies?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via HPLC or -NMR to identify intermediates .

- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation in hydrolysis products .

- Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to elucidate mechanistic pathways .

Q. What methodologies are appropriate for assessing the compound's potential as a kinase inhibitor or other enzyme targets, including assay design and data interpretation?

- Methodological Answer :

- Enzyme Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) .

- Dose-Response Curves : Calculate IC values using 8-point dilution series (1 nM–100 µM) .

- Cell-Based Studies :

- Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® .

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .

Notes on Data Contradictions and Validation

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 50–80%) may arise from differences in solvent purity or amine coupling efficiency. Validate via triplicate experiments .

- Biological Activity : Inconsistent IC values across studies may reflect assay conditions (e.g., ATP concentration). Standardize protocols using reference inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.